molecular formula C9H12N2O2 B1280365 Benzyl 1-methylhydrazinecarboxylate CAS No. 37519-04-3

Benzyl 1-methylhydrazinecarboxylate

Cat. No. B1280365
CAS RN: 37519-04-3
M. Wt: 180.2 g/mol
InChI Key: DHBHFHDKOHJROV-UHFFFAOYSA-N
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Description

Benzyl 1-methylhydrazinecarboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar hydrazinecarboxylate derivatives. For instance, the synthesis of fluorescent benzo and hetero [c]-fused pyrrolo[3,4-c]pyridazine carboxylates is described, which involves the transformation of aminopyrrole carboxylate into a diazo compound followed by intramolecular azo coupling . Additionally, the synthesis of various benzothiazine derivatives is presented, which includes the use of saccharin sodium salt as a precursor , , , . These methods and compounds could provide insights into the synthesis and properties of benzyl 1-methylhydrazinecarboxylate.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, azo coupling, and cyclization processes. For example, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides starts with N-alkylation of sodium saccharin, followed by ring expansion and hydrazinolysis . Similarly, the synthesis of 1,2-benzothiazines from S-aryl sulfoximines and pyridotriazoles involves rhodium-catalyzed carbene insertions into aromatic C-H bonds . These methods could potentially be adapted for the synthesis of benzyl 1-methylhydrazinecarboxylate by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to benzyl 1-methylhydrazinecarboxylate has been elucidated using various spectroscopic techniques, including NMR, IR, and X-ray diffraction , , . For instance, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined by single-crystal X-ray diffraction and supported by DFT calculations . These techniques could be employed to determine the molecular structure of benzyl 1-methylhydrazinecarboxylate and to understand its stereochemistry and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied using DFT calculations and experimental approaches. For example, the global chemical reactivity descriptors and natural population analysis (NPA) have been investigated for a phenylhydrazono compound . Additionally, the synthesis of benzothiazine derivatives often involves reactions such as alkylation, hydrolysis, and decarboxylation , , . These studies provide a foundation for predicting the reactivity of benzyl 1-methylhydrazinecarboxylate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through derivatographic studies, thermodynamic analysis, and evaluation of biological activities , , . For instance, the thermal stability and optimal conditions for obtaining anhydrous forms of benzothiazine derivatives have been proposed . The biological properties, such as anti-inflammatory and analgesic effects, have also been assessed . These analyses could guide the investigation of the physical and chemical properties of benzyl 1-methylhydrazinecarboxylate, including its stability, solubility, and potential biological activities.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Research includes the synthesis of novel derivatives of benzyl 1-methylhydrazinecarboxylate. For example, a study reported the synthesis of new series of 1-benzyl-4-(benzylidenehydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxides and related compounds. These compounds were synthesized through a series of reactions starting from methyl anthranilate, leading to various derivatives with potential biological applications (Ahmad et al., 2018).

Biological Evaluation and Inhibition Activities

  • Monoamine Oxidase Inhibition : The synthesized derivatives of benzyl 1-methylhydrazinecarboxylate are evaluated for their inhibition activities against monoamine oxidases (MAOs). In the study by Ahmad et al., compounds demonstrated selective inhibition of MAO-A over MAO-B, suggesting potential therapeutic applications (Ahmad et al., 2018).

Molecular Docking and Dynamic Simulations

  • Modelling Interactions : The study also involved molecular docking and dynamic simulations to understand the binding interactions and dynamic stability of the compounds. This helps in predicting the behavior of amino acids with the active site residues and provides insights into the drug design process (Ahmad et al., 2018).

properties

IUPAC Name

benzyl N-amino-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(10)9(12)13-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBHFHDKOHJROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459019
Record name Benzyl 1-methylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-methylhydrazinecarboxylate

CAS RN

37519-04-3
Record name Benzyl 1-methylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl(benzyloxy)carbohydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice cold, stirred solution of 36.8 (0.8 mol; 42.49 ml) methylhydrazine and 161.6 g (1.6 mol, 224 ml) triethylamine in 700 ml tetrahydrofuran were added dropwise 136.5 g (0.8 mol, 113.6 ml) benzylchloroformate. After stirring at room temperature overnight, the tetrahydrofuran was evaporated and the residue was worked up with ethylacetate/water (pH=9.0. Insoluble material was removed by filtration and the organic phase was washed (H2O), dried (MgSO4) and evaporated. The oily residue was stirred with 1 1. of ether, the etherial solution was decanted from insoluble material and evaporated to give 61 g of an oil which was dissolved in 200 ml MeOH containing 25 ml conc. HCl. After evaporation to dryness, the residue was recrystallized from EtOH/ ethylacetate to give 22.0 g of the hydrochloride of 2 as colorless crystals. This material was dissolved in water and the pH was adjusted to 9.0. Extraction with ethylacetate, drying of the organic phase (MgSO4) and evaporation yielded 19.0 g of the title compound as a colorless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
36.8
Quantity
42.49 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
224 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
113.6 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Goliszewska, K Rybicka-Jasinska… - The Journal of …, 2019 - ACS Publications
… Following the general procedure B, compound 1d was obtained from 2,4,6-trimethylpyridinium tetrafluoroborate (2.0 mmol) and benzyl 1-methylhydrazinecarboxylate (1.2 equiv) as a …
Number of citations: 40 pubs.acs.org

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